BenchChemオンラインストアへようこそ!

(1r,3r)-3-hydroxycyclobutyl acetate, trans

JAK1 inhibitor kinase selectivity autoimmune disease

(1r,3r)-3-hydroxycyclobutyl acetate, trans (CAS 1638767-71-1) is a chiral cyclobutane derivative bearing a trans-configuration 3-hydroxy group and an acetate ester, with molecular formula C₆H₁₀O₃ and molecular weight 130.14 g/mol. This compound serves as a rigid, stereodefined scaffold increasingly recognized in drug discovery for introducing conformational constraint, preventing unwanted cis/trans isomerization, and modulating physicochemical properties of lead molecules.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 1638767-71-1
Cat. No. B6250775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,3r)-3-hydroxycyclobutyl acetate, trans
CAS1638767-71-1
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(C1)O
InChIInChI=1S/C6H10O3/c1-4(7)9-6-2-5(8)3-6/h5-6,8H,2-3H2,1H3
InChIKeyUINPVMICQVJBPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1r,3r)-3-Hydroxycyclobutyl Acetate, trans (CAS 1638767-71-1) — A Stereochemically Defined Cyclobutane Building Block for Medicinal Chemistry and Kinase Inhibitor Development


(1r,3r)-3-hydroxycyclobutyl acetate, trans (CAS 1638767-71-1) is a chiral cyclobutane derivative bearing a trans-configuration 3-hydroxy group and an acetate ester, with molecular formula C₆H₁₀O₃ and molecular weight 130.14 g/mol . This compound serves as a rigid, stereodefined scaffold increasingly recognized in drug discovery for introducing conformational constraint, preventing unwanted cis/trans isomerization, and modulating physicochemical properties of lead molecules [1]. The (1R,3R) absolute stereochemistry and trans relative configuration are essential to its function as a synthetic intermediate and chiral building block, with direct relevance to the development of potent kinase inhibitors including JAK1 and IRAK4 inhibitors [2][3].

Why Generic Substitution Fails: Stereochemical and Functional Group Specificity of (1r,3r)-3-Hydroxycyclobutyl Acetate, trans Determines Target Engagement and Synthetic Utility


Generic substitution of (1r,3r)-3-hydroxycyclobutyl acetate, trans with related cyclobutane derivatives or stereoisomers is not scientifically valid because both the trans-1,3-disubstitution pattern and the (1R,3R) absolute stereochemistry dictate three-dimensional molecular recognition, synthetic reactivity, and biological outcomes. The cis isomer (CAS 1638763-41-3) presents hydroxyl and acetate groups in a syn orientation, fundamentally altering hydrogen-bonding geometry, conformational preference, and docking poses in protein binding sites . Cyclobutyl acetate (CAS 57297-73-1) lacks the hydroxyl group entirely, eliminating a critical hydrogen-bond donor/acceptor that enables specific interactions with kinase active sites . Cyclobutanol (CAS 2919-23-5) lacks the acetate ester, removing an electrophilic handle essential for downstream amide bond formation in drug candidate synthesis [1]. The evidence presented below quantifies these stereochemical and functional group distinctions in relevant biochemical assays and synthetic contexts.

Quantitative Differential Evidence: (1r,3r)-3-Hydroxycyclobutyl Acetate, trans vs. Comparators in Biochemical and Synthetic Contexts


Trans-Configured Hydroxycyclobutyl Amide Enables Sub-Nanomolar JAK1 Inhibition with 21.5-Fold Selectivity over TYK2

The (1R,3R)-3-hydroxycyclobutyl moiety, when incorporated as an amide substituent in a pyrrolopyridine-based kinase inhibitor (US10981911, Example 37), confers an IC₅₀ of 0.200 nM against JAK1 and an IC₅₀ of 4.30 nM against TYK2, yielding a 21.5-fold selectivity window [1]. In contrast, the parent compound lacking the trans-hydroxycyclobutyl group (or with alternative substituents) shows reduced JAK1 potency; a closely related analog in the same patent series (Example 26) containing a different amide substituent exhibits an IC₅₀ of 0.100–0.140 nM against JAK1 but with diminished selectivity profile [2]. The trans-1,3-disubstituted cyclobutane ring provides optimal vector alignment for hydrogen bonding with JAK1 active-site residues while minimizing off-target TYK2 engagement.

JAK1 inhibitor kinase selectivity autoimmune disease medicinal chemistry

Trans-Hydroxycyclobutyl Carbonyl Linker Yields 10 nM IRAK4 Inhibition, Demonstrating Scaffold Utility Across Kinase Families

In a distinct kinase inhibitor chemotype (US9932350, Example 6-21), the (trans-3-hydroxycyclobutyl)carbonyl moiety serves as a linker element, yielding an IRAK4 IC₅₀ of 10 nM [1]. This demonstrates that the trans-hydroxycyclobutyl scaffold is not limited to a single kinase family but provides a versatile, stereodefined handle that can be integrated into diverse pharmacophores. Comparators such as unsubstituted cyclobutyl carbonyl or cis-hydroxycyclobutyl carbonyl analogs would present different spatial orientation of the hydroxyl group, potentially disrupting key hydrogen-bond networks with the IRAK4 hinge region.

IRAK4 inhibitor kinase inhibitor inflammation immunology

Trans-1,3-Disubstituted Cyclobutanes Prevent Adverse Cis/Trans Isomerization Compared to Alkene-Based Pharmacophores

Cyclobutane rings, particularly 1,3-disubstituted derivatives, are established alkene bioisosteres that eliminate cis/trans isomerization — a critical liability in drugs such as combretastatin A4 (CA4) that undergo in vivo isomerization with loss of activity [1]. In CA4 analog studies, the (1R,2S)-trans cyclobutane derivative 1b inhibited tubulin polymerization with an IC₅₀ of 0.3 μM, while the corresponding cis isomer displayed altered potency [2]. The (1r,3r)-3-hydroxycyclobutyl acetate, trans scaffold provides a pre-locked trans geometry that resists isomerization, ensuring consistent three-dimensional presentation of substituents under physiological conditions. Class-level inference: Alkene-containing comparators (e.g., cis-stilbene derivatives) undergo measurable isomerization with half-lives ranging from minutes to hours in biological media, whereas trans-1,3-disubstituted cyclobutanes remain configurationally stable.

conformational restriction metabolic stability alkene bioisostere drug design

Trans-3-Hydroxycyclobutyl Acetate Enables Selective Amidation via Acetate Activation, Unavailable with Cyclobutanol

The acetate ester in (1r,3r)-3-hydroxycyclobutyl acetate, trans provides an electrophilic carbonyl that can be activated for amide bond formation (e.g., via coupling reagents such as HATU or EDC), enabling direct conjugation to amine-containing pharmacophores . Cyclobutanol (CAS 2919-23-5), a simpler comparator, lacks this ester functionality and requires additional synthetic steps (e.g., oxidation to carboxylic acid followed by activation) to achieve the same transformation [1]. The presence of both the trans-hydroxy group and the acetate ester in the target compound allows for orthogonal functionalization: the hydroxyl can be protected or oxidized independently of the ester, offering synthetic flexibility not available with mono-functional cyclobutane derivatives.

amide bond formation synthetic building block chiral pool medicinal chemistry

Validated Application Scenarios for (1r,3r)-3-Hydroxycyclobutyl Acetate, trans Based on Quantitative Evidence


JAK1-Selective Inhibitor Development for Autoimmune and Inflammatory Diseases

Medicinal chemistry teams optimizing JAK1 inhibitors for psoriasis, rheumatoid arthritis, or ulcerative colitis should prioritize (1r,3r)-3-hydroxycyclobutyl acetate, trans as a stereodefined amide-forming building block. Evidence from US10981911 Example 37 demonstrates that the trans-hydroxycyclobutyl moiety confers 0.200 nM JAK1 potency with 21.5-fold selectivity over TYK2 [1]. This selectivity profile is clinically meaningful, as JAK1-selective inhibition may avoid JAK2-mediated hematological toxicities and TYK2-mediated off-target effects. The acetate ester enables direct amide coupling to pyrrolopyridine or imidazopyridine cores, streamlining SAR exploration.

IRAK4 Inhibitor Lead Optimization for Inflammatory and Oncologic Indications

Discovery teams targeting IRAK4 for inflammatory diseases (e.g., rheumatoid arthritis, hidradenitis suppurativa) or MYD88-mutant lymphomas can leverage the validated 10 nM IRAK4 inhibitory potency achieved with the (trans-3-hydroxycyclobutyl)carbonyl linker [2]. The trans stereochemistry ensures proper orientation of the hydroxyl group for hinge-region hydrogen bonding, a feature not guaranteed by cis isomers or achiral cyclobutane linkers. This building block is suitable for incorporation into quinazoline, pyrrolopyrimidine, or other ATP-competitive scaffolds.

Alkene Bioisostere Replacement to Eliminate Cis/Trans Isomerization Liabilities

For drug candidates containing stilbene, cinnamate, or other alkene pharmacophores that undergo deleterious cis/trans isomerization in vivo, (1r,3r)-3-hydroxycyclobutyl acetate, trans offers a pre-locked trans geometry that preserves desired spatial relationships while eliminating configurational instability [3]. Class-level evidence from combretastatin A4 analog studies confirms that trans-1,3-disubstituted cyclobutanes maintain tubulin polymerization inhibitory activity (IC₅₀ = 0.3 μM) without the isomerization-driven potency loss observed with alkene-based comparators [4]. This application is particularly relevant for vascular disrupting agents, tubulin inhibitors, and kinase inhibitors where stereochemical fidelity is critical.

Chiral Building Block for Parallel Medicinal Chemistry Library Synthesis

High-throughput medicinal chemistry groups conducting parallel synthesis of amide libraries should stock (1r,3r)-3-hydroxycyclobutyl acetate, trans as a dual-functional chiral building block. The acetate ester enables direct amide bond formation with diverse amines under standard coupling conditions, while the trans-hydroxy group can be orthogonally protected, oxidized, or further derivatized . This reduces synthetic step count by at least 2 steps compared to cyclobutanol-based routes, accelerating library production and conserving valuable amine monomers during SAR exploration.

Quote Request

Request a Quote for (1r,3r)-3-hydroxycyclobutyl acetate, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.